Study of the metal-oxygen bond in simple tris-chelate complexes by He(I) photoelectron spectroscopy

Faraday Discussions of the Chemical Society Pub Date: DOI: 10.1039/DC9725400227

Abstract

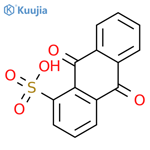

Vapour-phase He(I) photoelectron spectra are reported for a variety of tris-chelates of the form ML3, where L is the enolate anion of a β-diketone (commonly hexafluoroacetylacetone) and M is one of the metals: Al, Ga, Sc, Ti, V, Cr, Co, Mn, Fe, Ru. The spectra yield information concerning the details of the metal–ligand bonding and, in the case of the transition metal complexes, information about the relative energies of the metal d and ligand orbitals.

Recommended Literature

- [1] Polypeptide–polymer bioconjugates

- [2] Front cover

- [3] Experimental study on single biomolecule sensing using MoS2–graphene heterostructure nanopores†

- [4] Assembly of tetrameric dimethyltin-functionalized selenotungstates: from nanoclusters to one-dimensional chains†

- [5] A Cr3+ luminescence based ratiometric optical laser power meter†

- [6] Heteroaromatic reactivity. Part IV. The kinetics of nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. The mechanism of nitration of N-heteroaromatic oxides, with special reference to 2,6-lutidine 1-oxide

- [7] A microfluidic concentrator array for quantitative predation assays of predatory microbes†

- [8] Ligand-centered to metal-centered activation of a Rh(iii) photosensitizer revealed by ab initio molecular dynamics simulations†

- [9] One-pot fabrication of novel cuboctahedral Cu2O crystals enclosed by anisotropic surfaces with enhancing catalytic performance†

- [10] Evaluation of the effect of Moringa peregrina bark on the crystal habit and size of calcium oxalate monohydrate crystals in different stages of crystallization using experimental and theoretical methods†